(+)-Medicarpin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(+)-Medicarpin is a naturally occurring compound classified as a pterocarpan, which is a type of isoflavonoid. It is primarily found in legumes, particularly in the genus Medicago, where it functions as a phytoalexin, providing defense against pathogens. The compound has the molecular formula and features a complex bicyclic structure that contributes to its biological activity and chemical properties .

- Research suggests that (+)-Medicarpin acts through various mechanisms:

- Antiproliferation: It may inhibit the growth and proliferation of cancer cells, potentially beneficial in cancer treatment [].

- NF-kB Inhibition: It might suppress the NF-kB signaling pathway, involved in inflammation and cancer progression [].

- Estrogen Receptor Interaction: (+)-Medicarpin interacts with estrogen receptor beta, potentially promoting bone formation [].

- Antioxidant Activity: It may possess antioxidant properties, contributing to its potential health benefits [].

- There's limited information on the specific toxicity or hazards associated with (+)-Medicarpin.

- As with any compound, caution and proper handling are recommended during research or experimentation.

Biological Activity:

(+)-Medicarpin, like its counterpart (-)-medicarpin, exhibits various biological activities with potential therapeutic applications. Research suggests its involvement in:

The chemistry of (+)-medicarpin involves several key reactions, including:

- Demethylation: Removal of methyl groups from the molecule, which can affect its biological activity.

- Hydroxylation: Introduction of hydroxyl groups, enhancing solubility and reactivity.

- Glucuronidation and Sulfation: These conjugation reactions increase the compound's excretion rate and reduce toxicity.

- Methylation: Addition of methyl groups can modify the compound's pharmacological properties .

These reactions are crucial for the metabolic processing of (+)-medicarpin in biological systems.

(+)-Medicarpin exhibits a range of biological activities:

- Antimicrobial Properties: It has shown effectiveness against various pathogens, including bacteria and fungi .

- Anti-inflammatory Effects: Research indicates that it can modulate inflammatory responses, potentially benefiting conditions like arthritis by affecting cytokine production .

- Osteogenic Activity: (+)-Medicarpin promotes osteoblast differentiation, suggesting its potential use in bone health and treatment of osteoporosis .

- Anticancer Activity: Studies have demonstrated that it can induce apoptosis in cancer cells, overcoming multidrug resistance in leukemia cells .

The synthesis of (+)-medicarpin can be achieved through various methods:

- Chemical Synthesis: Traditional methods involve multi-step synthesis with low yields due to complex reaction conditions .

- Biotechnological Approaches: Recent advancements include heterologous biosynthesis using engineered microorganisms like Saccharomyces cerevisiae, which allows for higher yields and more sustainable production methods .

(+)-Medicarpin has several applications across various fields:

- Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development.

- Agriculture: Used as a natural pesticide due to its effectiveness against plant pathogens.

- Nutraceuticals: Its health benefits position it as an ingredient in dietary supplements aimed at improving bone health and reducing inflammation.

Studies have explored the interactions of (+)-medicarpin with various biological targets:

- It activates signaling pathways such as Protein Kinase A and AMP-activated protein kinase (AMPK), which are crucial for metabolic regulation and energy homeostasis .

- Interaction with immune cells suggests potential roles in modulating immune responses during inflammatory conditions .

Several compounds share structural or functional similarities with (+)-medicarpin. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| (-)-Medicarpin | Pterocarpan | Enantiomer of (+)-medicarpin; different biological effects. |

| Formononetin | Isoflavonoid | Precursor to medicarpin; involved in similar biosynthetic pathways. |

| Daidzein | Isoflavonoid | Exhibits estrogen-like activity; differs in biological effects compared to medicarpin. |

| Genistein | Isoflavonoid | Known for its anticancer properties; structurally similar but distinct functions. |

Each of these compounds has unique properties that differentiate them from (+)-medicarpin, making them valuable for specific applications in research and industry.

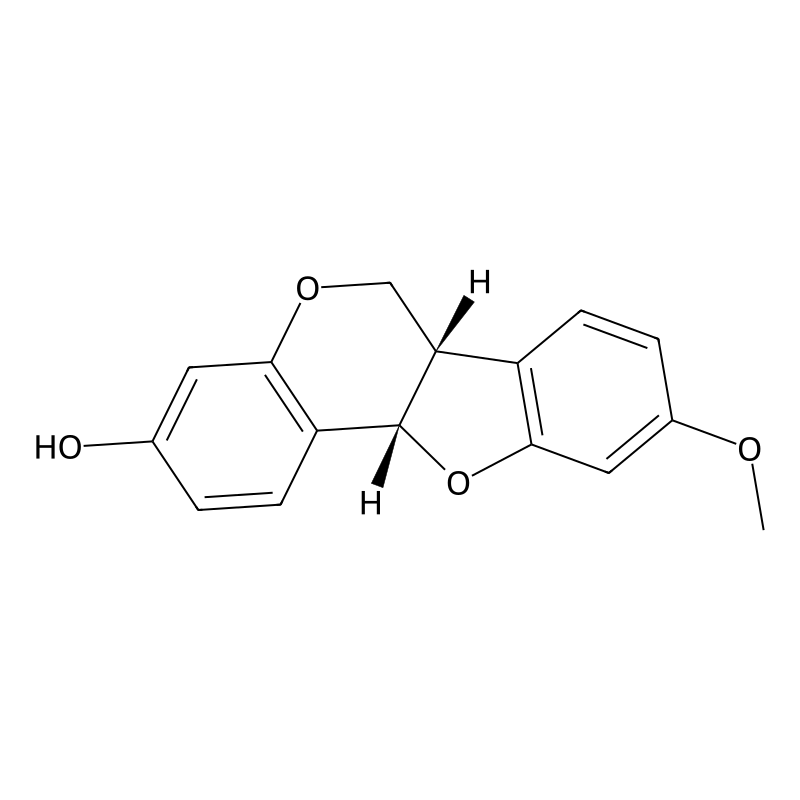

Molecular Architecture

(+)-Medicarpin (C₁₆H₁₄O₄; MW: 270.28 g/mol) belongs to the pterocarpan subclass of isoflavonoids. Its structure features a benzofuro[3,2-c]chromen system with two stereocenters at positions 6aR and 11aR, conferring absolute stereochemistry.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 33983-39-0 |

| IUPAC Name | (6aS,11aS)-9-Methoxy-6a,11a-dihydro-6H-benzofuro[3,2-c]chromen-3-ol |

| Solubility | DMSO, Ethanol, Methanol |

| Melting Point | 270–272°C |

| Optical Rotation | [α]D²⁵ +142° (c=0.1, MeOH) |

Figure 1: Chemical structure of (+)-medicarpin, highlighting stereocenters (6aR, 11aR) and functional groups.

Stereochemical Significance

The (+)-enantiomer exhibits distinct bioactivity compared to (-)-medicarpin. For instance, (+)-medicarpin demonstrates superior osteogenic effects via estrogen receptor β (ERβ) activation.

The biosynthetic pathway of (+)-medicarpin represents a complex series of enzymatic transformations that occur within specialized cells of leguminous plants [1]. The native biosynthetic route initiates with formononetin, a 4'-methoxylated isoflavone that serves as the common precursor for various pterocarpan phytoalexins including medicarpin [1]. The pathway proceeds through a series of hydroxylation, reduction, and cyclization reactions that ultimately produce the characteristic pterocarpan structure with its distinctive stereochemistry [6].

The initial transformation involves isoflavone 2'-hydroxylase, a cytochrome P450 enzyme that catalyzes the hydroxylation of formononetin to produce 2'-hydroxyformononetin [2]. This crucial hydroxylation step introduces the reactive hydroxyl group necessary for subsequent cyclization reactions [2]. Following this oxidation, isoflavone reductase catalyzes the reduction of 2'-hydroxyformononetin to yield (3R)-vestitone, introducing the first stereogenic center in the pathway [6] [35].

The conversion of vestitone to medicarpin was previously thought to be catalyzed by a single enzyme termed "pterocarpan synthase," but subsequent investigations revealed that this transformation actually involves two distinct enzymatic activities [6]. Vestitone reductase catalyzes the NADPH-dependent reduction of vestitone to 7,2'-dihydroxy-4'-methoxyisoflavanol, while 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase facilitates the loss of water and formation of the characteristic ether bridge to produce medicarpin [6].

Transcriptomic Insights into Key Enzymatic Steps

Comprehensive transcriptomic analyses have provided detailed insights into the coordinated regulation of medicarpin biosynthetic genes in response to various stimuli [2] [40]. Transcriptome sequencing studies revealed that elicitor treatment with yeast extract induces the complete medicarpin biosynthetic pathway, with distinct temporal patterns of gene expression observed for different enzymatic steps [2].

The early phenylpropanoid pathway genes, including phenylalanine ammonia-lyase, cinnamate 4-hydroxylase, and 4-coumarate coenzyme A ligase, show rapid and coordinated upregulation within 2 hours of elicitation [2]. At least seven different phenylalanine ammonia-lyase genes are represented in the Medicago truncatula genome, with five genes showing coordinated upregulation in response to yeast extract treatment [2]. The single cinnamate 4-hydroxylase gene and five of eight 4-coumarate coenzyme A ligase genes display similar induction patterns [2].

Genes encoding the isoflavonoid-specific enzymes show more complex regulation patterns [2]. The entry point into isoflavonoid biosynthesis involves 2-hydroxyisoflavanone synthase, 2-hydroxyisoflavanone 4'-O-methyltransferase, and 2-hydroxyisoflavanone dehydratase, which function as a metabolon to produce formononetin [2]. Four candidate genes with 43% to 88% amino acid similarity to 2-hydroxyisoflavanone dehydratase were identified, with three showing induction by yeast extract [2].

The downstream enzymes responsible for converting formononetin to medicarpin display differential regulation compared to upstream pathway components [2]. Genes encoding isoflavone 2'-hydroxylase, isoflavone reductase, and vestitone reductase show similar induction patterns in response to both yeast extract and methyl jasmonate treatments, contrasting with the upstream genes that are preferentially induced by yeast extract [2].

Real-time quantitative reverse transcription polymerase chain reaction analysis confirmed the temporal coordination of gene expression with metabolite accumulation [43]. The pterocarpan synthase gene shows increased transcription at 5 and 10 hours after elicitor treatment, preceding the peak in phytoalexin accumulation [43]. This expression profile closely matches those of other genes involved in pterocarpan biosynthesis, strongly supporting the coordinated regulation of the entire pathway [43].

Comparative Analysis Across Glycyrrhiza Species

Comparative genomic and transcriptomic analyses across different Glycyrrhiza species have revealed significant variations in medicarpin biosynthetic capacity and gene expression patterns [8] [9] [10]. Five major Glycyrrhiza species (Glycyrrhiza glabra, Glycyrrhiza uralensis, Glycyrrhiza inflata, Glycyrrhiza echinata, and Glycyrrhiza lepidota) show distinct chemical profiles and varying levels of medicarpin production [8].

Glycyrrhiza glabra demonstrates the highest expression levels of genes encoding key enzymes for medicarpin biosynthesis compared to Glycyrrhiza uralensis [25]. Comparative transcriptome analysis identified 176 genes annotated to encode enzymes involved in medicarpin biosynthesis, with genes for chalcone synthase, chalcone reductase, chalcone isomerase, 2-hydroxyisoflavanone synthase, cytochrome P450 reductase, isoflavone 4'-O-methyltransferase, 2-hydroxyisoflavanone dehydratase, isoflavone 2'-hydroxylase, isoflavone reductase, vestitone reductase, and pterocarpan synthase showing relatively higher expression in Glycyrrhiza glabra [25].

Chemical fingerprinting studies using liquid chromatography-mass spectrometry revealed species-specific marker compounds that can be used to distinguish between different Glycyrrhiza species [8]. Glycyrrhiza uralensis contains unique compounds such as glycyrin and glycycoumarin at concentrations of 400 and 1750 parts per million respectively, while Glycyrrhiza inflata is characterized by the presence of inflacoumarin A as a species-specific marker [8].

The structural diversity of secondary metabolites varies significantly across species, with Glycyrrhiza glabra producing 183 unique compounds, Glycyrrhiza uralensis producing 180 compounds, Glycyrrhiza inflata producing 100 compounds, Glycyrrhiza echinata producing 33 compounds, and Glycyrrhiza lepidota producing 22 compounds [8]. This chemical diversity reflects underlying differences in biosynthetic gene expression and enzymatic activities between species [8].

Phylogenetic analysis based on chloroplast genome sequences revealed that Glycyrrhiza species cluster into distinct groups that correlate with their secondary metabolite profiles [7]. The North American species Glycyrrhiza lepidota, which has lower glycyrrhizic acid content, forms a separate group from the Asian species, indicating that secondary metabolite biosynthetic capacity may have evolved independently in different geographical populations [7].

Heterologous Production Strategies

Engineering Saccharomyces cerevisiae for Medicarpin Biosynthesis

The heterologous production of medicarpin in Saccharomyces cerevisiae represents a promising biotechnological approach for sustainable compound production [3] [4] [25]. Comprehensive transcriptomic and bioinformatic analyses were employed to identify eight key genes involved in medicarpin biosynthesis, which were subsequently engineered into yeast expression systems [3] [4].

The reconstruction of the medicarpin biosynthetic pathway in Saccharomyces cerevisiae required careful consideration of enzyme compatibility and cofactor requirements [25]. Initial engineering efforts focused on expressing individual enzymes to verify their catalytic functions through both in vitro and in vivo enzymatic assays [25]. The candidate enzymes responsible for medicarpin biosynthesis and intermediate formation were confirmed through detailed biochemical characterization [25].

The engineered Saccharomyces cerevisiae strain achieved heterologous biosynthesis of medicarpin using liquiritigenin as a substrate, with an initial yield of 0.82 ± 0.18 milligrams per liter [3] [4] [25]. This production system demonstrated the feasibility of recreating the complex enzymatic cascade required for pterocarpan formation in a heterologous host organism [25].

Metabolic engineering strategies were employed to optimize the flux through the medicarpin biosynthetic pathway [25]. The conversion of liquiritigenin to medicarpin proceeds through several intermediates, including formononetin, 2'-hydroxyformononetin, vestitone, and 7,2'-dihydroxy-4'-methoxyisoflavanol [25]. Each enzymatic step was carefully monitored to identify potential bottlenecks in the pathway [25].

The isoflavone 4'-O-methyltransferase enzyme showed versatile bioactivity, catalyzing both C-4' and C-7 hydroxyl group methylation of liquiritigenin in vitro [25]. However, during fermentation with liquiritigenin as substrate, large amounts of the byproduct daidzein and small amounts of formononetin were detected, but no liquiritigenin methylation products were observed [25]. This suggested that isoflavone 4'-O-methyltransferase activity might be limiting in vivo, making it a potential rate-limiting enzyme in medicarpin biosynthesis [25].

Optimization of Vestitone Reductase and Pterocarpan Synthase Expression

Targeted optimization of vestitone reductase and pterocarpan synthase expression levels proved crucial for enhancing medicarpin production in engineered Saccharomyces cerevisiae strains [3] [4] [25]. Initial fermentation experiments revealed that while vestitone accumulated to high levels, conversion to medicarpin remained limited, indicating that the terminal enzymatic steps represented significant bottlenecks [25].

Gene copy number engineering was employed as a primary strategy for enhancing enzyme expression levels [25]. The engineered strain designated DW11 was constructed by increasing the gene copy numbers of both vestitone reductase and pterocarpan synthase compared to the parental strain DW10 [25]. This modification resulted in a significant improvement in medicarpin production, with final yields reaching 2.05 ± 0.72 milligrams per liter, representing a 2.5-fold increase over the original strain [25].

The conversion efficiency of the optimized strain was calculated at 1.01% when using liquiritigenin as the substrate [25]. While this represents a substantial improvement over the initial system, it also indicates significant potential for further optimization through additional metabolic engineering approaches [25].

Detailed characterization of vestitone reductase revealed its strict substrate stereospecificity for (3R)-vestitone with a Michaelis constant value of 45 micromolar [6]. The enzyme functions as a monomer with a molecular mass of 34 kilodaltons and shows optimal activity at 30 degrees Celsius and pH 6.0 [6]. These biochemical parameters provide important guidance for optimizing expression conditions and pathway flux [6].

The pterocarpan synthase component was found to consist of two distinct enzymatic activities: vestitone reductase and 7,2'-dihydroxy-4'-methoxyisoflavanol dehydratase [6]. The dehydratase enzyme has a native molecular mass of 38 kilodaltons and a Michaelis constant value of 5 micromolar for its substrate [6]. The discovery of these separate enzymatic activities facilitated more targeted optimization strategies for each individual step [6].

Expression level optimization studies demonstrated that balancing the activities of multiple pathway enzymes is critical for achieving efficient medicarpin production [37]. Combinatorial expression libraries were constructed to systematically evaluate different enzyme expression ratios, with regression modeling employed to predict optimal genotypes for medicarpin production [37].

Asymmetric Synthetic Approaches

Chiral Auxiliary-Mediated Enantioselective Synthesis

Chiral auxiliary-mediated approaches represent a well-established strategy for achieving enantioselective synthesis of complex natural products including pterocarpans [20] [21] [22]. These methodologies involve the temporary incorporation of stereogenic groups that control the stereochemical outcome of subsequent synthetic transformations [20].

The fundamental principle underlying chiral auxiliary-mediated synthesis involves three distinct phases: covalent coupling of the auxiliary to the substrate, diastereoselective transformation of the resulting compound, and removal of the auxiliary under conditions that preserve the desired stereochemistry [20]. This approach provides excellent stereocontrol and has been successfully applied to numerous natural product syntheses [20].

Pseudoephenamine has emerged as a particularly versatile chiral auxiliary for asymmetric synthesis applications [21] [22]. This auxiliary demonstrates remarkable stereocontrol in alkylation reactions, especially those forming quaternary carbon centers [21]. Pseudoephenamine-derived amides exhibit high propensity to form crystalline substances and provide sharp, well-defined peaks in nuclear magnetic resonance spectra, facilitating purification and analysis [21].

Comparative studies between pseudoephenamine and pseudoephedrine auxiliaries revealed superior performance of pseudoephenamine in several key areas [21] [22]. Alkylation reactions that form amide products with α-quaternary carbon centers proceed with notably higher diastereoselectivities when using pseudoephenamine compared to pseudoephedrine [21]. Additionally, pseudoephenamine is free from regulatory restrictions and is not transformable into illicit substances, making it more practical for industrial applications [21].

The stereochemical outcome of chiral auxiliary-mediated reactions depends critically on the conformational preferences of the auxiliary-substrate complex [22]. Detailed mechanistic studies have revealed that pseudoephenamine amides adopt preferred conformations that effectively shield one face of reactive intermediates, leading to high facial selectivity in subsequent bond-forming reactions [22].

One-Pot Transformation from Isoflavone Precursors

One-pot synthetic methodologies have been developed to enable efficient transformation of isoflavone precursors to pterocarpan products with excellent enantioselectivity [27] [28] [29]. These approaches combine multiple synthetic operations in a single reaction vessel, providing atom- and step-economical access to complex molecular frameworks [27].

The asymmetric one-pot transformation of 2'-hydroxyl-substituted isoflavones to pterocarpans has been optimized through development of catalytic hydrogenative cyclization protocols [27] [28]. This methodology features an efficient conversion process that produces virtually enantiopure pterocarpan products through a carefully orchestrated sequence of asymmetric transfer hydrogenation and regioselective benzylic oxidation reactions [27] [28].

The catalytic asymmetric total synthesis employs asymmetric transfer hydrogenation as the key stereocontrol element [27] [28]. This reaction enables the direct conversion of prochiral isoflavone substrates to chiral isoflavanol intermediates with excellent enantioselectivity [27]. The subsequent cyclization proceeds under aerobic oxidation conditions to afford the characteristic pterocarpan ring system [27].

Mechanistic investigations revealed that the one-pot transformation proceeds through a carefully controlled sequence of reduction and oxidation events [27]. The asymmetric transfer hydrogenation generates the requisite stereochemistry at the benzylic position, while the subsequent aerobic oxidation facilitates intramolecular cyclization to form the pterocarpan core structure [27].

The methodology has been successfully applied to the synthesis of multiple natural pterocarpans including (-)-variabilin, (-)-homopterocarpin, (-)-medicarpin, (-)-3,9-dihydroxypterocarpan, and (-)-vestitol [27] [28]. Each transformation proceeds with excellent yield and enantioselectivity, demonstrating the general applicability of the approach [27].